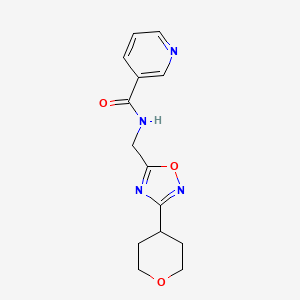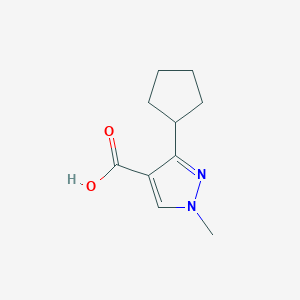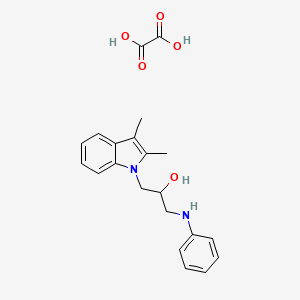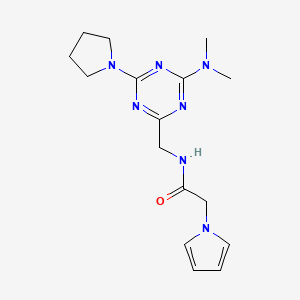![molecular formula C12H15NO2S B2993058 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide CAS No. 934586-16-0](/img/structure/B2993058.png)
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide (ACTO) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique chemical structure makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Scientific Research Applications
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been studied for its potential therapeutic applications in various diseases. In cancer research, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress the metastasis of cancer cells by inhibiting the migration and invasion of cancer cells. In addition, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis. In addition, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been found to have various biochemical and physiological effects. In cancer cells, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the expression of various genes involved in cell survival and proliferation. In addition, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been shown to inhibit the activity of various enzymes involved in inflammation, leading to the suppression of inflammatory responses. Furthermore, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been found to modulate the activity of various neurotransmitters, suggesting its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. It is also stable under various conditions, making it suitable for long-term storage. However, there are also limitations to using 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide in lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings. In addition, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings.
Future Directions
There are several future directions for the study of 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to evaluate its potential toxicity and side effects in different experimental settings. Third, studies are needed to evaluate its efficacy in animal models of various diseases. Fourth, studies are needed to optimize its formulation and delivery methods for clinical use. Finally, studies are needed to evaluate its potential use in combination with other drugs for synergistic effects.
Synthesis Methods
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide can be synthesized through a multistep process that involves the reaction of cyclobutanone with thiourea to form a spiro intermediate. The intermediate is then oxidized with hydrogen peroxide to produce 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide. This method has been optimized to yield high purity and high yield of 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide.
properties
IUPAC Name |
(4S)-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c13-10-8-12(6-3-7-12)16(14,15)11-5-2-1-4-9(10)11/h1-2,4-5,10H,3,6-8,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIUAXAINSTJNR-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3S2(=O)=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=CC=CC=C3S2(=O)=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2992980.png)


![methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2992985.png)
![Ethyl [(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2992987.png)
![N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2992990.png)

![3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2992992.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2992994.png)

